molecular formula C10H17NO6 B1436635 Boc-alpha-methyl-D-aspartic acid CAS No. 1217826-44-2

Boc-alpha-methyl-D-aspartic acid

Cat. No.: B1436635
CAS No.: 1217826-44-2
M. Wt: 247.24 g/mol
InChI Key: WMDCRWFYQLYYCO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-methyl-D-aspartic acid typically involves the protection of the amino group of alpha-methyl-D-aspartic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete conversion and minimal side-product formation .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-methyl-D-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Boc-alpha-methyl-D-aspartic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-D-aspartic acid involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-alpha-methyl-D-aspartic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and facilitates its use in various synthetic and research applications .

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCRWFYQLYYCO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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